1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione

Description

Systematic IUPAC Name Derivation and Isomerism

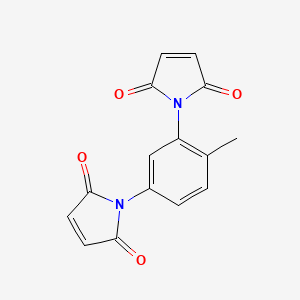

The compound This compound derives its systematic name from the IUPAC nomenclature rules for polycyclic systems. The parent structure is 1H-pyrrole-2,5-dione (maleimide), a five-membered lactam ring with two ketone groups at positions 2 and 5. Two such maleimide units are attached to a 4-methyl-1,3-phenylene backbone, a benzene ring substituted with a methyl group at position 4 and maleimide groups at positions 1 and 3. The numbering prioritizes the maleimide substituents, resulting in the prefix 1,1'-(4-methyl-1,3-phenylene)bis-.

Isomerism in this compound is limited due to the fixed positions of the maleimide and methyl groups. Potential structural isomers could arise from alternative substitution patterns on the benzene ring (e.g., 2,4- or 3,5-disubstituted derivatives), but the 1,3-phenylene linkage is definitive for this structure.

Molecular Geometry and Crystallographic Analysis

The molecular formula C₁₅H₁₀N₂O₄ (molecular weight: 282.25 g/mol) reflects a planar aromatic core with two maleimide rings oriented at specific dihedral angles relative to the benzene ring. Crystallographic studies of analogous bismaleimides reveal a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 8.484 Å, b = 6.247 Å, c = 27.619 Å, and β = 96.8°. Key bond lengths and angles include:

| Bond/Angle | Value |

|---|---|

| C=O (maleimide) | 1.21 Å |

| C-N (maleimide) | 1.38 Å |

| C-C (benzene-maleimide) | 1.47–1.48 Å |

| Dihedral angle (maleimide-benzene) | 30–48° |

The methyl group at position 4 introduces steric hindrance, reducing coplanarity between the maleimide rings and the benzene core.

Spectroscopic Identification (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (600 MHz, CDCl₃):

- ¹³C NMR (150 MHz, CDCl₃):

Fourier-Transform Infrared (FT-IR):

- Strong absorptions at 1776 cm⁻¹ (asymmetric C=O stretch) and 1717 cm⁻¹ (symmetric C=O stretch).

- C-N-C bending at 1380 cm⁻¹ and aromatic C-H stretches at 3050 cm⁻¹.

Ultraviolet-Visible (UV-Vis):

Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

- HOMO-LUMO Gap : 4.2 eV, localized on the maleimide rings.

- Electrostatic Potential : Negative charge density on carbonyl oxygens (-0.45 e), facilitating nucleophilic attacks.

- Mulliken Charges : Nitrogen atoms in maleimide carry partial positive charges (+0.32 e).

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.6 eV |

| Dipole Moment | 4.1 Debye |

These results align with experimental reactivity trends, where the electron-deficient maleimide rings participate in Diels-Alder and Michael addition reactions.

Properties

IUPAC Name |

1-[3-(2,5-dioxopyrrol-1-yl)-4-methylphenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c1-9-2-3-10(16-12(18)4-5-13(16)19)8-11(9)17-14(20)6-7-15(17)21/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKKJQRXSPFNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052326 | |

| Record name | Toluene-2,4-dimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6422-83-9 | |

| Record name | N,N′-(4-Methyl-1,3-phenylene)bismaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(4-methyl-1,3-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene-2,4-dimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(4-methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione (CAS No. 6422-83-9) is a synthetic compound belonging to the class of pyrrole derivatives. Known for its unique structure and potential biological activities, this compound has garnered interest in medicinal chemistry, particularly for its anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

The molecular formula of this compound is C15H10N2O4, with a molecular weight of approximately 282.25 g/mol. Key physical properties include:

- Density: 1.506 g/cm³

- Boiling Point: 511.8 °C

- Flash Point: 253.4 °C

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the side groups of pyrrole derivatives can enhance their activity against cancer cells. A notable finding is that certain pyrrole derivatives inhibit the growth of colon cancer cell lines such as HCT-116 and SW-620 with GI50 values in the range of M .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound Name | Cell Line | GI50 (M) | Reference |

|---|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | Dubinina et al., 2007 | |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | Garmanchuk et al., 2013a | |

| Chalcone-imide derivative | HepG2 | N/A | Kuznietsova et al., 2016 |

| Chalcone-imide derivative | MCF-7 | N/A | Kuznietsova et al., 2016 |

These results suggest that the structural modifications significantly impact the biological activity of these compounds.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in cell signaling pathways. For example:

- It has been shown to bind to ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer proliferation and survival .

The binding affinity of these compounds allows them to disrupt normal cellular functions leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated potential antimicrobial effects of pyrrole derivatives. The structural characteristics of these compounds may contribute to their ability to penetrate microbial membranes and disrupt cellular processes. Research is ongoing to quantify these effects and determine the specific mechanisms involved.

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in clinical settings:

- Colon Cancer Model : In vivo studies using rat models demonstrated that selected pyrrole derivatives inhibited tumor growth effectively compared to control groups .

- Liver Cancer Studies : Compounds derived from pyrrole structures showed promising results in inhibiting HepG2 liver cancer cells more effectively than standard chemotherapeutic agents like doxorubicin .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- The methyl group in the target compound enhances hydrophobicity compared to non-methylated analogs like 1,1'-(1,3-phenylene)bis-1H-pyrrole-2,5-dione .

- Aromatic spacers (e.g., phenylene, methylenebis(phenylene)) confer higher thermal stability than aliphatic spacers (e.g., hexane in 39979-46-9) .

- Ether linkages in 79922-55-7 improve flexibility and processability compared to rigid aromatic systems .

Physicochemical Properties

| Property | 6422-83-9 (Target) | 13676-54-5 | 79922-55-7 | 39979-46-9 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 282.27 | 338.29 | 592.61 | 306.34 |

| Thermal Stability (°C) | >250 (decomposition) | ~300 | ~220 (softening) | ~180 (softening) |

| Solubility | Low in polar solvents | Moderate in DMF | High in acetone | High in THF |

Notes:

Toxicity Profile

Key Findings :

- The target compound’s moderate acute toxicity (LD50 2400 mg/kg) suggests low oral hazard, but inhalation risks require handling precautions .

Preparation Methods

General Synthetic Approach

The synthesis of 1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione typically proceeds via the formation of bismaleimide structures through the reaction of aromatic diamines with maleic anhydride derivatives, followed by cyclization to form the pyrrole-2,5-dione rings. The key step involves imidization, where the amine groups react with maleic anhydride moieties to form the bis-maleimide structure.

Specific Synthetic Route

- Starting Materials: 4-methyl-1,3-phenylenediamine and maleic anhydride or its derivatives.

- Reaction Conditions: The diamine is reacted with maleic anhydride in an organic solvent such as toluene or chloroform under reflux conditions. The reaction typically occurs at elevated temperatures (around 110–130°C) to facilitate cyclization.

- Cyclization: The intermediate amic acid formed undergoes dehydration (chemical or thermal) to yield the bis-maleimide structure.

- Purification: The product is isolated by crystallization or recrystallization from suitable solvents to obtain high purity.

Reaction Parameters and Optimization

Research shows that solvent choice, temperature, and reaction time significantly influence yield and purity. For example, refluxing in toluene or chloroform yields 75–95% of the target compound in shorter reaction times compared to room temperature reactions. The presence of substituents such as the 4-methyl group on the phenylene ring affects reactivity and steric hindrance, requiring careful control of conditions.

| Parameter | Optimal Condition | Effect on Yield and Purity |

|---|---|---|

| Solvent | Toluene or Chloroform | Enhances solubility and reaction rate |

| Temperature | Reflux (110–130°C) | Promotes cyclization and dehydration |

| Reaction Time | 2–6 hours | Sufficient for complete conversion |

| Stoichiometry | Equimolar diamine and anhydride | Minimizes side reactions and by-products |

Alternative Synthetic Strategies

Some studies have explored the use of amidrazones reacting with cyclic anhydrides to form pyrrole-2,5-dione derivatives selectively. Although these methods are more relevant to substituted pyrrole derivatives, they highlight the importance of cyclic anhydrides in promoting pyrrole ring formation. However, for this compound, the classical diamine-maleic anhydride route remains predominant.

Industrial Preparation Considerations

Industrial-scale synthesis focuses on:

- Scalability: Use of continuous flow reactors to maintain consistent temperature and mixing.

- Purity: Stringent control of reaction parameters to minimize impurities.

- Safety: Handling precautions due to toxicity and skin sensitization potential.

- Environmental Impact: Proper disposal of waste and use of less hazardous solvents when possible.

Research Findings and Data Analysis

Recent studies emphasize optimizing the synthesis for higher yields and enhanced thermal stability of the resulting polymers:

- The bis-maleimide structure formed by this compound contributes to cross-linking in polymers, improving thermal resistance.

- Yields of 75–95% have been achieved under reflux in toluene or chloroform, with reaction times ranging from 2 to 6 hours.

- The methyl substituent on the phenylene ring influences the electronic environment, affecting reaction kinetics and the final polymer properties.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Reactants | 4-methyl-1,3-phenylenediamine + maleic anhydride | Equimolar amounts |

| Solvent | Toluene or chloroform | Reflux conditions preferred |

| Temperature | 110–130°C | Ensures cyclization and dehydration |

| Reaction Time | 2–6 hours | Optimized for complete conversion |

| Isolation | Crystallization or recrystallization | Purity enhancement |

| Yield | 75–95% | Dependent on solvent and temperature |

Q & A

Q. What are the optimal synthetic routes for 1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, such as cyclization and functional group coupling. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) or toluene are often used to facilitate intermediate formation .

- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and confirming product identity .

- Purification : Recrystallization or column chromatography ensures high purity (>95%), with melting point analysis and HPLC used for validation .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

Standard methods include:

- NMR : H and C NMR to confirm the aromatic and dione moieties. Coupling constants in H NMR help distinguish substituent positions .

- FT-IR : Peaks at ~1700–1750 cm confirm the presence of carbonyl groups in the pyrrole-2,5-dione rings .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (282.25 g/mol) and fragmentation patterns .

Q. How can researchers screen this compound for biological activity?

Initial screening involves:

- Enzyme inhibition assays : Test against kinases or proteases using fluorometric or colorimetric substrates .

- Cell viability assays : MTT or resazurin-based assays to assess cytotoxicity in relevant cell lines .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for synthesizing this compound?

Advanced approaches integrate:

- Quantum chemical calculations : Density functional theory (DFT) predicts transition states and reaction pathways, reducing trial-and-error experimentation .

- Machine learning : Algorithms trained on reaction databases identify optimal solvent/catalyst combinations .

- Microfluidic systems : Enable precise control of reaction parameters (temperature, stoichiometry) to enhance yield .

Q. How can structural ambiguities in crystallographic data be resolved?

Q. What methodologies address contradictory bioactivity data in different assay systems?

- Meta-analysis : Pool data from orthogonal assays (e.g., SPR vs. ITC) to identify systematic errors .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl or methoxy groups) to isolate confounding factors .

- Proteomics profiling : Identify off-target interactions via affinity pulldown combined with LC-MS/MS .

Q. How can researchers leverage this compound in designing novel drug candidates?

- Fragment-based drug design (FBDD) : Use the bis-pyrrole-dione core as a scaffold for fragment linking .

- Click chemistry : Introduce bioorthogonal functional groups (e.g., azides) for targeted conjugation .

- Pharmacokinetic optimization : Modify logP via substituent tuning to enhance blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental results be resolved?

- Benchmarking : Compare DFT-derived reaction barriers with experimental kinetic data to refine computational models .

- Solvent effect modeling : Include explicit solvent molecules in simulations to improve accuracy .

- Error analysis : Use Bayesian statistics to quantify uncertainty in both computational and experimental datasets .

Q. What strategies validate the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose the compound to heat, light, and humidity, monitoring degradation via LC-MS .

- Solid-state NMR : Assess crystallinity changes over time, which impact solubility and bioavailability .

Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 282.25 g/mol | |

| Melting Point | Not reported; recrystallization recommended | |

| Solubility | DMSO >10 mg/mL; aqueous <0.1 mg/mL |

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Mono-substituted dione | Incomplete coupling reaction | Increase reaction time/temperature |

| Oxidized intermediates | Air-sensitive precursors | Use inert atmosphere (N) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.